

Application Notes and Protocols: Sulfo-Cyanine7 Carboxylic Acid for Fluorescence Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulfo-Cyanine7 carboxylic acid*

Cat. No.: *B611068*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Sulfo-Cyanine7 (Sulfo-Cy7) carboxylic acid and its derivatives for fluorescence microscopy. This document includes detailed protocols for key applications, a summary of its photophysical properties, and visual workflows to guide experimental design and execution.

Introduction to Sulfo-Cyanine7

Sulfo-Cyanine7 is a water-soluble, near-infrared (NIR) fluorescent dye highly valued in biological and biomedical research.^[1] Its excitation and emission spectra fall within the NIR window (700-900 nm), a range where light absorption and scattering by biological tissues are significantly minimized.^[2] This characteristic allows for deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores emitting in the visible spectrum, making it an exceptional tool for *in vivo* imaging.^{[1][2]}

Key advantages of Sulfo-Cy7 dyes include:

- **High Water Solubility:** The presence of sulfonate groups enhances its solubility in aqueous buffers, which is critical for labeling sensitive proteins that may be denatured by organic co-solvents.^{[1][3]}

- Bright NIR Fluorescence: It exhibits a high molar extinction coefficient and a strong quantum yield, resulting in bright and easily detectable fluorescent signals.[1][4][5][6]
- Photostability: Sulfo-Cy7 demonstrates high photostability, making it suitable for long-term imaging studies.[1]
- Versatility: It can be used to label a variety of biomolecules, including antibodies, peptides, and nucleic acids, for applications ranging from high-resolution microscopy to whole-body animal imaging.[1][7]

Properties of Sulfo-Cyanine7

The photophysical and chemical properties of Sulfo-Cyanine7 are summarized below. These values are essential for selecting appropriate filter sets and for quantitative analysis.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~750 nm	[4][8]
Emission Maximum (λ_{em})	~773 nm	[4][8]
Molar Extinction Coeff. (ϵ)	~240,600 L·mol ⁻¹ ·cm ⁻¹	[4][8]
Fluorescence Quantum Yield (Φ)	~0.24	[4][8]
Stokes Shift	~23 nm	[1]
Molecular Weight	746.97 g/mol (Potassium Salt)	[4][6]
Solubility	Soluble in water, DMF, DMSO. [4]	[4][9]
Storage Conditions	Store at -20°C in the dark, desiccated. Can be shipped at ambient temperature.	[4][6][10]

Key Applications

Sulfo-Cyanine7's unique properties make it suitable for a wide range of applications in research and drug development:

- **In Vivo Imaging:** Its NIR emission profile is ideal for deep-tissue imaging in small animals with minimal background autofluorescence, enabling studies on tumor targeting, biodistribution of therapeutics, and sentinel lymph node mapping.[1][2]
- **Fluorescence Microscopy:** Enables high-resolution, high-contrast imaging of labeled cells and tissues.[1]
- **Flow Cytometry:** The distinct signal in the NIR channel allows for precise cell sorting and analysis with minimal spectral overlap with other common fluorophores.[1][7]
- **Bioconjugation:** The carboxylic acid group can be activated (or a pre-activated NHS ester can be used) to efficiently label primary amines on proteins, antibodies, and other biomolecules for use as targeted molecular probes.[1][11]

Experimental Protocols

Protocol 1: Handling and Storage of Sulfo-Cyanine7 Dyes

Proper handling and storage are crucial to maintain the stability and reactivity of the dye.

- **Storage:** Upon receipt, store the lyophilized dye at -20°C, protected from light and moisture. [4]
- **Stock Solution Preparation:** To prepare a stock solution, allow the vial to warm to room temperature before opening to prevent moisture condensation. Dissolve the dye in high-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mM.[11]
- **Stock Solution Storage:** Aliquot the stock solution into single-use vials and store at -20°C. DMSO solutions can be stored for 1-2 months.[11] Avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh and used immediately.[11]

Protocol 2: Antibody Labeling with Sulfo-Cyanine7 NHS Ester

While the topic is **Sulfo-Cyanine7 carboxylic acid**, this form is non-reactive and requires activation for conjugation.[\[6\]](#)[\[12\]](#) A more direct and common approach is to use the amine-reactive Sulfo-Cyanine7 NHS ester.[\[9\]](#)[\[11\]](#) This protocol details the labeling of an antibody using the NHS ester derivative.

Materials:

- Antibody (1 mg) in amine-free buffer (e.g., PBS, pH 7.2-7.4).
- Sulfo-Cyanine7 NHS Ester.
- Reaction Buffer: 0.1 M Sodium bicarbonate, pH 8.3-8.5.[\[11\]](#)
- Anhydrous DMSO.
- Purification Column (e.g., Sephadex G-25 spin column).[\[13\]](#)
- Spectrophotometer.

Procedure:

- Antibody Preparation: Dissolve or dialyze the antibody into the Reaction Buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines like Tris must be avoided.[\[11\]](#)
- Dye Preparation: Prepare a 10 mM stock solution of Sulfo-Cyanine7 NHS ester in anhydrous DMSO immediately before use.[\[14\]](#)
- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the dye stock solution to the antibody solution.
 - Mix gently and incubate for 1-2 hours at room temperature, protected from light.[\[11\]](#)
- Purification:
 - Separate the labeled antibody from the unreacted dye using a desalting spin column according to the manufacturer's instructions.[\[13\]](#)

- The first colored band to elute is the labeled antibody conjugate.[14]
- Characterization (Degree of Labeling - DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and 750 nm (for Sulfo-Cy7).
 - Calculate the protein concentration:
 - Protein Conc. (M) = $[A_{280} - (A_{750} \times CF_{280})] / \epsilon_{\text{protein}}$
 - Where CF_{280} is the correction factor for the dye's absorbance at 280 nm (0.04 for Sulfo-Cy7) and $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the antibody (e.g., $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ for IgG).[4][8]
 - Calculate the dye concentration:
 - Dye Conc. (M) = $A_{750} / \epsilon_{\text{dye}}$
 - Where ϵ_{dye} is $240,600 \text{ M}^{-1}\text{cm}^{-1}$.[4][8]
 - Calculate the DOL:
 - DOL = Dye Conc. / Protein Conc.
 - An optimal DOL is typically between 2 and 5.

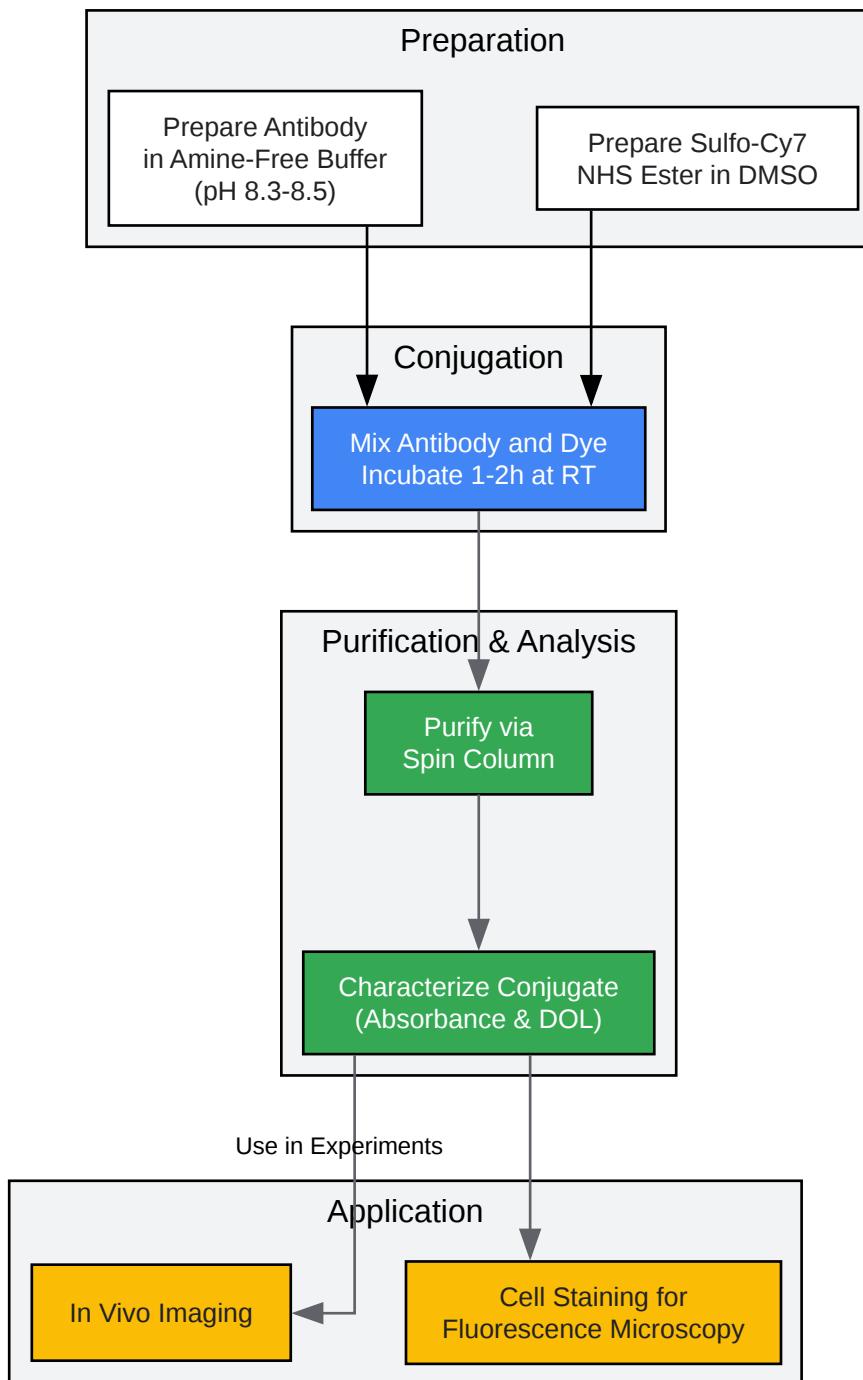
Protocol 3: General Protocol for In Vivo Imaging

This protocol provides a general guideline for whole-body imaging in mice using a Sulfo-Cy7 labeled probe.

Materials:

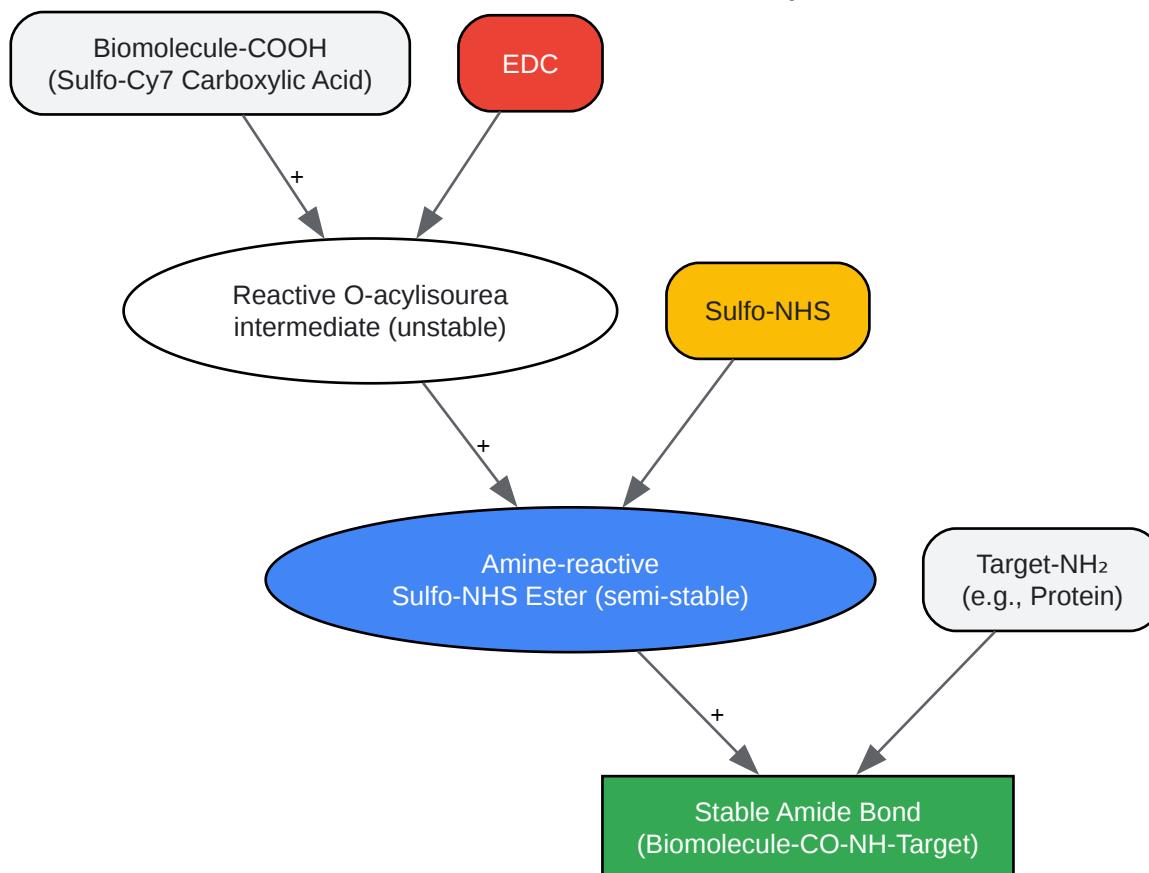
- Sulfo-Cy7 labeled probe (e.g., antibody, peptide).
- Anesthetized mice.
- In vivo imaging system equipped with appropriate NIR filters.

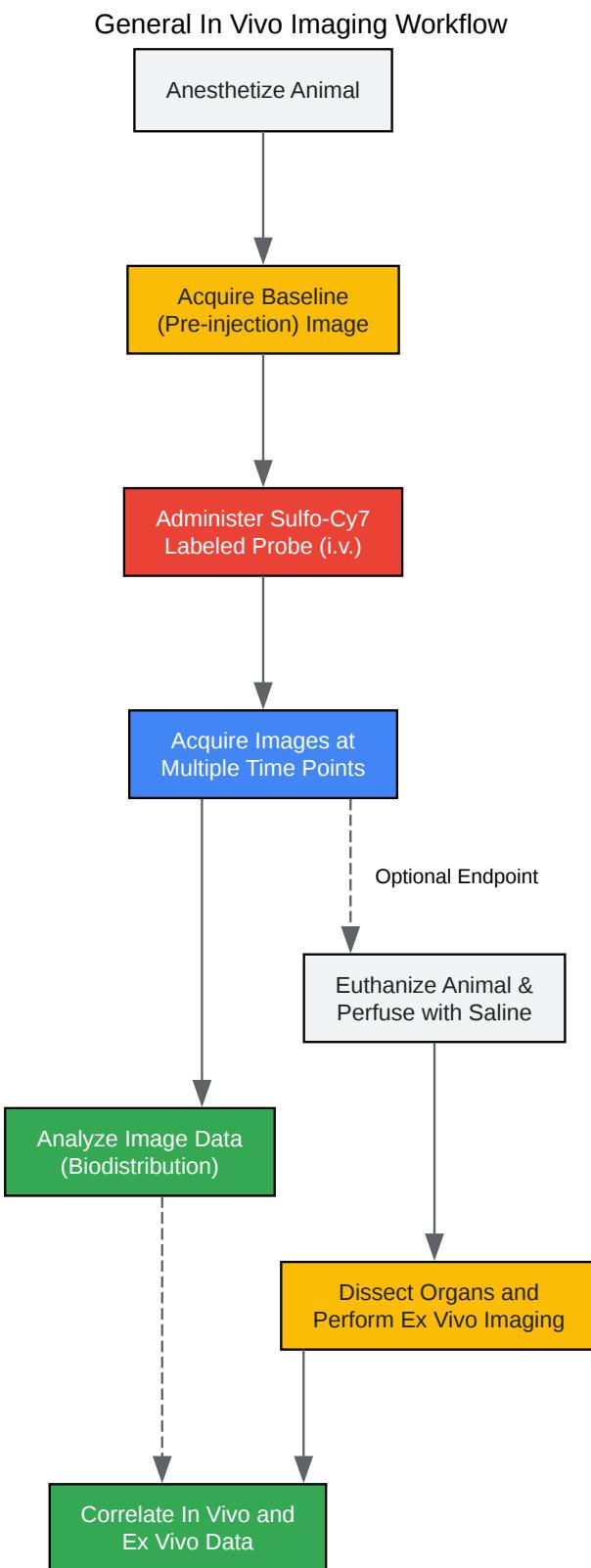
- Sterile PBS.


Procedure:

- Animal Preparation: Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation) to ensure immobilization during imaging.[\[15\]](#)
- Baseline Imaging: Acquire a pre-injection image of the mouse to determine the level of background autofluorescence.[\[2\]](#)
- Probe Administration: Dilute the Sulfo-Cy7 labeled probe in sterile PBS. Inject a defined dose (e.g., 1-2 nmol) intravenously via the tail vein.[\[2\]](#) The typical injection volume is 100-200 μ L.[\[2\]\[15\]](#)
- Image Acquisition:
 - Place the mouse in the imaging chamber.
 - Acquire images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution and target accumulation of the probe.[\[2\]](#)
 - Use appropriate filter sets for Sulfo-Cy7 (e.g., Excitation: ~750 nm, Emission: ~773 nm).[\[2\]\[16\]](#)
- Ex Vivo Organ Analysis (Optional):
 - At the final time point, euthanize the mouse and perfuse with saline to clear blood from the organs.[\[2\]](#)
 - Dissect the major organs of interest (e.g., tumor, liver, kidneys, spleen) and image them ex vivo to confirm probe accumulation and quantify the signal.[\[2\]](#)

Visualizations


Diagrams illustrating key workflows and chemical reactions are provided below.


Workflow for Antibody Labeling and Imaging

[Click to download full resolution via product page](#)

Caption: Workflow for antibody labeling and subsequent imaging applications.

EDC/Sulfo-NHS Activation of Carboxylic Acid

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. mutantidh1-in-1.com [mutantidh1-in-1.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sulfo-Cyanine7 carboxylic acid | AxisPharm [axispharm.com]
- 7. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Sulfo-Cyanine 7 NHS ester (A270313) | Antibodies.com [antibodies.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Cyanine 7 carboxylic acid (A270186) | Antibodies.com [antibodies.com]
- 13. interchim.fr [interchim.fr]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Sulfo-Cyanine7 Carboxylic Acid for Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b611068#sulfo-cyanine7-carboxylic-acid-for-fluorescence-microscopy-protocols>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com